1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid is a chemical compound with a unique structure that includes a trifluoroethoxy group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems, including its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid include:
1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride: This compound has a similar structure but includes an amine group instead of a carboxylic acid group.
2,2,2-trifluoroethyl methacrylate: While not a pyrazole derivative, this compound also contains a trifluoroethoxy group and is used in various chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7F3N2O3 |
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Molecular Weight |
224.14 g/mol |
IUPAC Name |
1-methyl-3-(2,2,2-trifluoroethoxy)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7F3N2O3/c1-12-2-4(6(13)14)5(11-12)15-3-7(8,9)10/h2H,3H2,1H3,(H,13,14) |
InChI Key |
PNWICFGKHFWATL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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